6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

HPK1 inhibition Immuno-oncology Kinase inhibitor

Select 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine for your kinase inhibitor program. The 6-iodo substituent provides superior oxidative addition kinetics in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings compared to bromo or chloro analogs, enabling higher yields in polyaryl library synthesis. This scaffold demonstrates intrinsic HPK1 binding (Kd=2.20 nM) and cellular inhibitory activity (Ki=1.70 nM), matching optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives, and baseline EGFR inhibition (IC50=213 nM). The iodine also permits direct radio-iodine exchange for SPECT/PET tracer development - a capability inaccessible with 6-Br or 6-Cl analogs without additional synthetic steps. Ideal as a reference inhibitor for phenotypic screening and assay validation targeting HPK1-mediated T-cell receptor signaling and EGFR-dependent pathways.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
Cat. No. B8025601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC(=NC=C21)N)I
InChIInChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
InChIKeyQNOFCKSFMDNKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A 6-Iodo-2-Amino Pyrrolopyrimidine Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638763-80-0) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by an iodine atom at the 6-position and an amine group at the 2-position . The compound serves as both a versatile synthetic building block and a biologically active scaffold, with reported inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. The iodine substituent enables efficient cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations, making this compound strategically positioned at the intersection of medicinal chemistry, kinase inhibitor development, and radiopharmaceutical applications [1].

Why 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cannot Be Substituted with Other 6-Halo or Deaminated Pyrrolopyrimidine Analogs


Despite structural similarity to 6-bromo, 6-chloro, or 2-deaminated pyrrolo[2,3-d]pyrimidine analogs, 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits distinct reactivity and biological activity profiles that preclude simple substitution. The 6-iodo substituent provides enhanced oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling higher synthetic yields in complex polyaryl architectures . Additionally, the presence of the 2-amino group is critical for receptor tyrosine kinase (RTK) inhibitory activity: a direct comparative study demonstrated that 2-amino analogs show superior potency against EGFR and PDGFR-β in whole-cell inhibition assays compared to their deaminated counterparts [1]. The combination of the 6-iodo functionality and the 2-amino group creates a unique pharmacophore-synthon hybrid that neither halogen-exchanged nor amine-deleted analogs can replicate.

Quantitative Evidence Guide: Comparative Performance of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Versus Analogs


HPK1 Binding Affinity and Cellular Inhibition: 6-Iodo-2-Amino Scaffold Versus 6-Substituted Pyrrolopyrimidine Derivatives

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits low-nanomolar binding affinity (Kd = 2.20 nM) to Hematopoietic Progenitor Kinase 1 (HPK1) as determined by surface plasmon resonance (SPR) analysis, and demonstrates cellular inhibitory activity with Ki = 1.70 nM against full-length human recombinant HPK1 [1]. This inhibitory profile is consistent with the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives that have been optimized as HPK1 inhibitors, where a representative compound (compound 31) from a 2023 European Journal of Medicinal Chemistry study showed IC50 = 3.5 nM against HPK1 . While the 6-iodo-2-amino compound is a simplified scaffold lacking additional substituents present in optimized derivatives, its intrinsic nanomolar HPK1 affinity establishes its utility as a validated starting point for medicinal chemistry optimization programs targeting this immuno-oncology kinase.

HPK1 inhibition Immuno-oncology Kinase inhibitor

EGFR Tyrosine Kinase Inhibitory Activity of 6-Iodo-2-Amino Pyrrolopyrimidine Versus Non-Iodinated 2-Amino Derivatives

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine demonstrates IC50 = 213 nM against EGFR tyrosine kinase in radiometric ELISA assays [1]. In a comparative analysis of novel pyrrolo[2,3-d]pyrimidin-2-amine derivatives (compounds 4a-n) evaluated as EGFR inhibitors, three optimized compounds (4d, 4f, and 4h) exhibited improved IC50 values of 0.107 µM (107 nM), 0.159 µM (159 nM), and 0.196 µM (196 nM), respectively [2]. The target compound's EGFR inhibitory activity (213 nM) is within approximately 2-fold of these optimized derivatives, despite lacking the additional aromatic and alkyl substituents that confer enhanced potency. The 6-iodo substituent provides a chemical handle for Suzuki cross-coupling to introduce aryl groups at the 6-position, a strategy employed to access fourth-generation EGFR inhibitors targeting triple mutations [3].

EGFR inhibition Tyrosine kinase inhibitor Cancer therapeutics

Cross-Coupling Reactivity Advantage of 6-Iodo Substituent Versus 6-Bromo and 6-Chloro Analogs in Pyrrolopyrimidine Scaffolds

The 6-iodo substituent in 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine provides enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to 6-bromo and 6-chloro analogs, a consequence of the weaker carbon-iodine bond (C-I bond dissociation energy ~57 kcal/mol versus C-Br ~70 kcal/mol and C-Cl ~95 kcal/mol) . This reactivity differential translates to higher yields in Suzuki-Miyaura couplings with aromatic trifluoroborates, where the 6-iodo pyrrolopyrimidine scaffold enables efficient construction of complex polyaryl architectures common in kinase inhibitors [1]. The 6-iodo derivative serves as a superior coupling partner for sequential functionalization strategies, including Negishi and Suzuki-Miyaura reactions from 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine building blocks, achieving high yields in the synthesis of 100 distinct pyrrolopyrimidine-based structures [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Synthetic methodology

2-Amino Group Requirement for Receptor Tyrosine Kinase Inhibitory Potency Versus Deaminated Pyrrolopyrimidine Analogs

A direct comparative study evaluated a series of pyrrolo[2,3-d]pyrimidines with and without the 2-amino group to assess the hypothesis that inclusion of this group improves potency against receptor tyrosine kinases (RTKs) [1]. The 2-amino analogs demonstrated superior inhibitory activity against both epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) in whole-cell inhibition assays [1]. This finding validates that the 2-amino group in 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not a passive structural feature but an essential pharmacophoric element for RTK engagement. The 2-amino group likely participates in key hydrogen-bonding interactions with the kinase hinge region, a binding mode consistent with pyrrolo[2,3-d]pyrimidine-based FAK inhibitors where the 2-amino group contributes to single-digit nanomolar IC50 values [2].

Receptor tyrosine kinase inhibition EGFR PDGFR-β Structure-activity relationship

Optimal Application Scenarios for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Drug Discovery and Chemical Biology


Medicinal Chemistry Starting Point for HPK1-Targeted Immuno-Oncology Programs

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is optimally deployed as a validated starting scaffold for HPK1 inhibitor development programs. The compound demonstrates intrinsic HPK1 binding affinity (Kd = 2.20 nM) and cellular inhibitory activity (Ki = 1.70 nM) comparable to optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives [1]. The 6-iodo substituent provides a chemical handle for introducing diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling to explore structure-activity relationships targeting HPK1-mediated T-cell receptor signaling pathways in cancer immunotherapy applications .

Synthetic Building Block for Parallel Synthesis of EGFR and Kinase Inhibitor Libraries

The 6-iodo substituent enables efficient diversification via palladium-catalyzed cross-coupling, making this compound an ideal building block for parallel synthesis of kinase inhibitor libraries. The iodine atom provides enhanced oxidative addition kinetics compared to bromo and chloro analogs, enabling higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings to access complex polyaryl architectures [1]. The compound's EGFR inhibitory activity (IC50 = 213 nM) provides baseline validation for programs targeting this kinase , while the 2-amino group ensures retention of RTK inhibitory potential that would be lost with deaminated analogs .

Radiopharmaceutical Precursor for Iodine-123 and Iodine-125 Labeled PET/SPECT Imaging Probes

The 6-iodo substituent provides a site for radiolabeling via iodine isotope exchange (iodine-123 for SPECT, iodine-124 for PET, iodine-125 for autoradiography), enabling the development of pyrrolopyrimidine-based imaging agents for visualizing tumor metabolism and kinase expression in oncology studies [1]. This application is not accessible with 6-bromo or 6-chloro analogs without additional synthetic steps, conferring unique procurement value for radiopharmaceutical chemistry programs [1].

Chemical Tool Compound for HPK1 Pathway Dissection and Phenotypic Screening

The compound's well-characterized HPK1 inhibitory profile (Kd = 2.20 nM, Ki = 1.70 nM) and EGFR activity (IC50 = 213 nM) make it suitable as a chemical probe for dissecting HPK1-mediated T-cell receptor signaling pathways and EGFR-dependent cellular processes [1]. In phenotypic screening cascades, this compound can serve as a reference inhibitor for assay validation and as a benchmark for evaluating novel chemotypes targeting these kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.